MFCD04991160

Description

However, based on the available data for structurally and functionally similar compounds (e.g., boronic acids, halogenated aromatics), this analysis will focus on comparative frameworks using analogous compounds from the evidence. These include:

- CAS 1046861-20-4 (MDL: MFCD13195646, C₆H₅BBrClO₂), a boronic acid derivative with pharmacological relevance .

- CAS 1761-61-1 (MDL: MFCD00003330, C₇H₅BrO₂), a brominated aromatic compound synthesized via green chemistry methods .

- CAS 4649-09-6 (MDL: MFCD03407363, C₈H₆N₂O), a nitrogen-containing heterocycle with moderate bioavailability .

These compounds share functional groups (e.g., halogens, boronic acids) and synthetic versatility, enabling a robust comparison of physicochemical and pharmacological properties.

Properties

IUPAC Name |

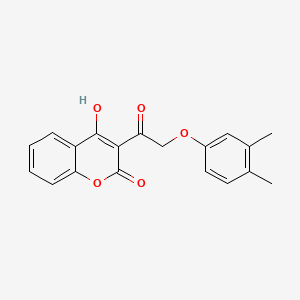

3-[2-(3,4-dimethylphenoxy)acetyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-7-8-13(9-12(11)2)23-10-15(20)17-18(21)14-5-3-4-6-16(14)24-19(17)22/h3-9,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQJJPRMCYZMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04991160 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

Step 1 Initial Reaction: - The starting materials are combined under controlled conditions, often involving a catalyst to facilitate the reaction.

Step 2 Intermediate Formation: - The initial reaction produces an intermediate compound, which is then purified and prepared for the next step.

Step 3 Final Synthesis: - The intermediate is subjected to further reactions, often involving heat, pressure, or additional reagents, to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD04991160 undergoes various chemical reactions, including:

Oxidation: The compound reacts with oxidizing agents to form oxidized products.

Reduction: It can be reduced using specific reducing agents to yield reduced forms.

Substitution: this compound participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

MFCD04991160 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.

Biology: Employed in studies of biological pathways and as a tool for probing cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD04991160 exerts its effects involves interactions with specific molecular targets. These interactions can activate or inhibit pathways within cells, leading to various biological outcomes. The exact mechanism depends on the context in which the compound is used, but generally involves binding to proteins or other macromolecules and altering their function.

Comparison with Similar Compounds

Research Findings and Implications

Structural Similarity : Compounds with boronic acid (CAS 1046861-20-4) and brominated aromatic (CAS 1761-61-1) groups show higher solubility and bioavailability than nitrogen heterocycles (CAS 4649-09-6) .

Pharmacological Potential: CAS 1046861-20-4’s BBB permeability and low toxicity make it a candidate for CNS-targeted therapies, whereas CAS 1761-61-1’s hazards limit its utility .

Synthetic Efficiency : Green chemistry methods (e.g., A-FGO catalysis) offer scalable, eco-friendly alternatives to traditional metal-catalyzed reactions .

Limitations

- The absence of explicit data for MFCD04991160 necessitates reliance on analogous compounds.

- Variability in reported parameters (e.g., missing Log P for CAS 1761-61-1) limits direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.